molecular formula C8H4F6O B2509122 2,3,4-Trifluoro-6-(trifluoromethyl)benzyl alcohol CAS No. 2244085-32-1

2,3,4-Trifluoro-6-(trifluoromethyl)benzyl alcohol

Cat. No.: B2509122
CAS No.: 2244085-32-1
M. Wt: 230.109
InChI Key: PFDWTCZPHBDLET-UHFFFAOYSA-N
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Description

2,3,4-Trifluoro-6-(trifluoromethyl)benzyl alcohol is a useful research compound. Its molecular formula is C8H4F6O and its molecular weight is 230.109. The purity is usually 95%.
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Scientific Research Applications

Benzylation of Alcohols

2,3,4-Trifluoro-6-(trifluoromethyl)benzyl alcohol is a compound that has been utilized in the benzylation of various alcohols. Studies have shown that this compound, in the form of 2-benzyloxy-1-methylpyridinium triflate, converts alcohols into benzyl ethers efficiently. This process has been demonstrated to occur in good to excellent yield across a wide range of alcohols (Poon & Dudley, 2006).

Secondary Benzylation Catalysis

The compound also plays a role in the secondary benzylation of carbon, nitrogen, and oxygen nucleophiles. This process involves the use of secondary benzyl alcohol and metal triflate (like La, Yb, Sc, and Hf triflate) in nitromethane, highlighting the compound's versatility and reactivity in organic synthesis (Noji et al., 2003).

Glycosylation Reactions

In the realm of carbohydrate chemistry, this compound derivatives have been used as donors in glycosylation reactions. The stereoselectivity of these reactions can be influenced by the fluorine atoms present in the compound, demonstrating its utility in complex organic syntheses and the creation of diverse glycosidic linkages (Crich & Vinogradova, 2007).

Functionalisation of Aromatic Compounds

The compound has also been involved in the regioselective functionalisation of aromatic compounds, further showcasing its importance in the field of organic synthesis. For instance, it has been used for the functionalisation of 1,3-bis(trifluoromethyl)benzene, leading to various derivatives like benzyl alcohol and benzaldehyde, illustrating its multifaceted applications in chemical transformations (Dmowski & Piasecka-Maciejewska, 1998).

Safety and Hazards

The safety information for 2,3,4-Trifluoro-6-(trifluoromethyl)benzyl alcohol includes several hazard statements: H315, H319, and H335 . These codes correspond to specific hazards: H315 means it causes skin irritation, H319 means it causes serious eye irritation, and H335 means it may cause respiratory irritation . The precautionary statements include P280 (wear protective gloves/protective clothing/eye protection/face protection) and P302+P352 (IF ON SKIN: Wash with plenty of water) .

Properties

IUPAC Name

[2,3,4-trifluoro-6-(trifluoromethyl)phenyl]methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4F6O/c9-5-1-4(8(12,13)14)3(2-15)6(10)7(5)11/h1,15H,2H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFDWTCZPHBDLET-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=C(C(=C1F)F)F)CO)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4F6O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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